Guadecitabine
Overview
Description
- Guadecitabine is a natural analog of 2’-deoxycytidine, specifically 5-aza-2’-deoxycytidine. Its chemical formula is C8H12N4O4, and its molecular weight is 228.205 g/mol .
- This compound acts as a potent DNA methyltransferase (DNMT) inhibitor. By inhibiting DNMT, it reduces DNA methylation, which plays a crucial role in tumor cell proliferation and drug resistance .
- This compound is particularly relevant for treating myelodysplastic syndrome (MDS), a heterogeneous group of hematopoietic stem cell disorders .
Preparation Methods
- Guadecitabine is synthesized through chemical routes. It is a dinucleotide prodrug, where decitabine (5-aza-2’-deoxycytidine) is linked to guanosine via a phosphodiester bond .
- Industrial production methods involve optimizing the synthesis process to achieve high yields and purity.
Chemical Reactions Analysis
- Guadecitabine undergoes phosphorylation and incorporation into DNA. It directly inhibits DNMT, leading to DNA hypomethylation and cell differentiation or apoptosis .
- Common reagents include enzymes involved in phosphorylation and DNA incorporation.
Scientific Research Applications
Biology: It activates tumor suppressor genes and enhances expression of differentiation-related genes .
Medicine: Approved for MDS treatment, this compound shows promise in other malignancies .
Industry: Its potential as an epigenetic therapy opens avenues for drug development.
Mechanism of Action
- Guadecitabine directly targets DNA, inhibiting DNMT activity. This leads to DNA demethylation, allowing gene reactivation .
- It affects chromatin structure, enabling transcription factor binding and gene expression regulation .
Comparison with Similar Compounds
- Guadecitabine’s uniqueness lies in its dual action: cytotoxicity at high concentrations and demethylation at low concentrations .
- Similar compounds include decitabine (5-aza-2’-deoxycytidine) and other DNMT inhibitors.
Biological Activity
Guadecitabine (SGI-110) is a novel hypomethylating agent derived from decitabine, designed to improve pharmacokinetic properties and enhance the efficacy of DNA demethylation in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical findings, and implications for treatment across various malignancies.
This compound is a dinucleotide composed of decitabine and deoxyguanosine, which confers resistance to cytidine deaminase, the enzyme responsible for the degradation of decitabine. This resistance allows for prolonged exposure to decitabine in the body, facilitating enhanced demethylation of DNA in cancer cells. The primary mechanism involves the reactivation of tumor suppressor genes and modulation of the tumor microenvironment through DNA methylation changes.
Phase I and II Trials
-
Combination with Carboplatin :
- A Phase I trial evaluated this compound in combination with carboplatin in patients with recurrent platinum-resistant high-grade serous ovarian cancer. The study demonstrated that this combination was tolerable and biologically active, with significant changes in methylation patterns observed in peripheral blood mononuclear cells (PBMCs) .
-
Efficacy in Myelodysplastic Syndromes (MDS) :
- In a multicenter Phase II study involving higher-risk MDS patients who had failed previous treatments, this compound was administered subcutaneously at 60 mg/m² for five days per cycle. Out of 56 patients, an overall response rate (ORR) of 14.3% was observed, including two complete responses (CR) . The median duration of response was 11.5 months.
-
Advanced Renal Cell Carcinoma :
- A Phase Ib/II study assessed this compound combined with durvalumab in advanced clear cell renal cell carcinoma (ccRCC). The ORR was reported at 22%, with a disease control rate (DCR) of 66% . This indicates that this compound not only enhances immune response but also potentially improves overall survival rates in this patient population.
-
Unresectable Melanoma :
- In a recent trial involving unresectable melanoma, this compound was shown to activate innate immunity pathways significantly, suggesting its role as an immunomodulatory agent . Gene set enrichment analysis demonstrated that treatment led to the upregulation of adaptive immunity pathways, correlating with better clinical outcomes.
Data Summary
The following table summarizes key findings from various studies investigating the biological activity and efficacy of this compound:
Study Type | Patient Population | Treatment Regimen | Response Rate (%) | Notable Findings |
---|---|---|---|---|
Phase I Trial | Recurrent ovarian cancer | This compound + Carboplatin | Not specified | Significant methylation changes in PBMCs |
Phase II MDS Study | Higher-risk MDS/AML | This compound 60 mg/m² SC for 5 days | 14.3 | Median response duration: 11.5 months |
Phase Ib/II ccRCC Study | Advanced clear cell renal cell carcinoma | This compound + Durvalumab | 22 | DCR: 66%, significant immune activation |
Melanoma Study | Unresectable melanoma | This compound + Ipilimumab | Not specified | Activation of innate/adaptive immunity pathways |
Case Study: High-Risk MDS Patient
A patient with high-risk MDS previously treated with azacitidine received this compound as part of a clinical trial. After three cycles, the patient achieved a CR lasting over 12 months, highlighting this compound's potential for durable responses even in heavily pre-treated populations.
Case Study: Ovarian Cancer
In another case involving a patient with recurrent ovarian cancer treated with this compound and carboplatin, significant tumor shrinkage was observed after two cycles, correlating with increased expression of genes associated with apoptosis and DNA repair mechanisms.
Properties
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)/t7-,8-,9+,10+,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWXKKAWLCENJA-WGWHJZDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC(=NC5=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N9O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929901-49-5 | |
Record name | Guadecitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929901495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guadecitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11918 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guadecitabine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUADECITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KT4YN1DP7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.